molecular formula C10H9N3 B8465860 3-Pyridazin-3-yl-phenylamine

3-Pyridazin-3-yl-phenylamine

Cat. No.: B8465860
M. Wt: 171.20 g/mol
InChI Key: GFOBOBDTNPTQBK-UHFFFAOYSA-N
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Description

3-Pyridazin-3-yl-phenylamine (CAS 14966-91-7), also known as 6-phenylpyridazin-3-amine, is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₃ . Its structure consists of a pyridazine ring substituted with a phenyl group at the 6-position and an amine group at the 3-position (Fig. 1). The InChI identifier is InChI=1/C10H9N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) . This compound is primarily utilized as a building block in organic synthesis, enabling the construction of pharmacologically active molecules or coordination complexes due to its nucleophilic amine group and planar aromatic system .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3-pyridazin-3-ylaniline

InChI

InChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-5-2-6-12-13-10/h1-7H,11H2

InChI Key

GFOBOBDTNPTQBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the piperidinyl derivative increases lipophilicity and metabolic stability, making it suitable for drug development .
  • Bulkier Substituents : The naphthyl group in the pyridinyl prop-en-one analogue enhances π-π stacking interactions, relevant in materials science .
  • Amino Group Reactivity: The unsubstituted -NH₂ in 3-Pyridazin-3-yl-phenylamine allows for straightforward functionalization, unlike its fluorinated or piperidinyl counterparts .

Physicochemical Properties

Property 3-Pyridazin-3-yl-phenylamine N-[1-(3,4-Difluorobenzyl)-4-piperidinyl]-6-CF₃ Derivative
Molecular Weight 171.2 g/mol 408.3 g/mol
LogP (Predicted) ~1.5 (moderate polarity) ~3.8 (high lipophilicity)
Solubility Moderate in polar solvents Low in water; soluble in DMSO

The piperidinyl/CF₃ derivative’s higher molecular weight and lipophilicity suggest better membrane permeability but poorer aqueous solubility compared to the parent compound .

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